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molecular formula C17H26N2O2 B8437294 Tert-butyl 2-amino-4-(1-methylpiperidin-4-yl)benzoate

Tert-butyl 2-amino-4-(1-methylpiperidin-4-yl)benzoate

Cat. No. B8437294
M. Wt: 290.4 g/mol
InChI Key: DFSGLWKPJNAHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883821B2

Procedure details

0.48 g of platine (IV) oxide (2.12 mmol) is added to a solution of 26.8 g of 4-(4-(tert-butoxycarbonyl)-3-nitrophenyl)-1-methylpyridinium iodide (60.6 mmol) in 200 mL of methanol placed in a reactor made in stainless steel. The reaction medium is brought under 5 bar of hydrogen for 24 h. The catalyst is filtered and the filtrate is concentrated under reduced pressure to yield 24.8 g (98%) of white crystals.
[Compound]
Name
oxide
Quantity
2.12 mmol
Type
reactant
Reaction Step One
Name
4-(4-(tert-butoxycarbonyl)-3-nitrophenyl)-1-methylpyridinium iodide
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[I-].[C:2]([O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][N+:18]([CH3:21])=[CH:17][CH:16]=2)=[CH:11][C:10]=1[N+:22]([O-])=O)=[O:8])([CH3:5])([CH3:4])[CH3:3].[H][H]>CO>[NH2:22][C:10]1[CH:11]=[C:12]([CH:15]2[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]2)[CH:13]=[CH:14][C:9]=1[C:7]([O:6][C:2]([CH3:3])([CH3:4])[CH3:5])=[O:8] |f:0.1|

Inputs

Step One
Name
oxide
Quantity
2.12 mmol
Type
reactant
Smiles
Name
4-(4-(tert-butoxycarbonyl)-3-nitrophenyl)-1-methylpyridinium iodide
Quantity
26.8 g
Type
reactant
Smiles
[I-].C(C)(C)(C)OC(=O)C1=C(C=C(C=C1)C1=CC=[N+](C=C1)C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a reactor
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 140.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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